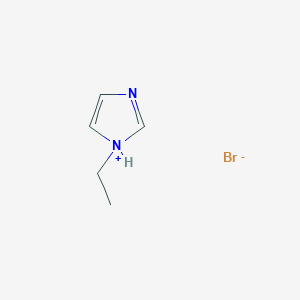

1-ethylimidazolium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethylimidazolium bromide is an ionic liquid composed of an imidazolium cation and a bromide anion. This compound is part of a broader class of ionic liquids known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make this compound a valuable compound in various scientific and industrial applications.

Mécanisme D'action

Target of Action

1-Ethylimidazolium bromide is a type of ionic liquid In the context of its use as an electrolyte solvent in li-ion batteries, the primary target would be the lithium ions present in the battery .

Mode of Action

Ionic liquids, such as this compound, interact with their targets through ionic interactions. In the case of Li-ion batteries, these ionic liquids can enhance the number of free lithium ions, thereby leading to an enrichment of ionic conductivity .

Pharmacokinetics

In the context of its use in li-ion batteries, it has been noted for its exceptionally low viscosity, which enhances its intrinsic conductivity and makes it a good solvent for the formulation of safer electrolytes .

Result of Action

The result of this compound’s action in a Li-ion battery is an increase in the battery’s ionic conductivity, which can improve the battery’s performance . It’s also worth noting that ionic liquids like this compound have great thermal stability and low flammability, giving them an advantage over classical organic solvents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, temperature can affect the viscosity and conductivity of the ionic liquid. Moreover, the presence of other ions or compounds can also influence the interactions between the ionic liquid and its targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethylimidazolium bromide can be synthesized through a straightforward alkylation reaction. The typical synthetic route involves the reaction of imidazole with ethyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds as follows: [ \text{Imidazole} + \text{Ethyl Bromide} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The reaction mixture is typically heated to around 70°C for several hours to ensure complete conversion of the starting materials.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethylimidazolium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be replaced by other anions, such as chloride, nitrate, or acetate, through metathesis reactions.

Cycloaddition Reactions: It can act as a catalyst in the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates.

Reduction Reactions: It can participate in reduction reactions, often serving as a solvent or co-catalyst.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like water or methanol at room temperature.

Cycloaddition Reactions: Conducted under elevated temperatures (around 130°C) and pressures (1.6 MPa) without the need for co-catalysts.

Reduction Reactions: Often involve reducing agents like sodium borohydride or hydrogen gas under mild conditions.

Major Products Formed:

Substitution Reactions: Various ionic liquids with different anions.

Cycloaddition Reactions: Cyclic carbonates, which are valuable intermediates in organic synthesis.

Reduction Reactions: Reduced organic compounds, depending on the specific substrate used.

Applications De Recherche Scientifique

1-Ethylimidazolium bromide has a wide range of applications in scientific research:

Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.

Biology: Employed in the stabilization and crystallization of proteins and enzymes, enhancing their stability and activity.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique solvation properties.

Comparaison Avec Des Composés Similaires

1-Ethylimidazolium bromide can be compared with other similar ionic liquids, such as:

1-Butyl-3-methylimidazolium bromide: Similar in structure but with a longer alkyl chain, leading to different solvation properties and thermal stability.

1-Ethyl-3-methylimidazolium tetrafluoroborate: Contains a different anion, resulting in variations in solubility and reactivity.

1-Butyl-3-ethylimidazolium chloride: Another similar compound with different anionic and cationic components, affecting its overall properties.

Uniqueness: this compound is unique due to its balance of thermal stability, solubility, and reactivity. Its ability to act as both a solvent and a catalyst in various reactions makes it a versatile compound in scientific research and industrial applications.

Propriétés

IUPAC Name |

1-ethyl-1H-imidazol-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.BrH/c1-2-7-4-3-6-5-7;/h3-5H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGNWPJSJGAIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]1C=CN=C1.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

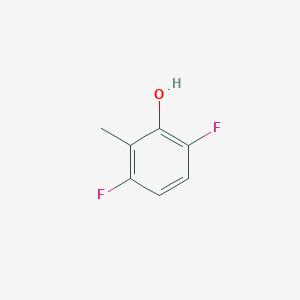

![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6335251.png)